SW2_110A
描述
Contextualization of Chromodomain-Containing Proteins in Gene Regulation
Chromodomains are protein motifs, typically 40–50 amino acids in length, found in a diverse array of chromatin and regulatory proteins nih.govnih.gov. These domains are crucial for chromatin remodeling and gene regulation in eukaryotes, often by recognizing and binding to methylated lysine (B10760008) residues on histones nih.gov. Examples include proteins like Heterochromatin Protein 1 (HP1) and Polycomb-group (PcG) proteins nih.gov. Chromodomain-containing proteins can be classified into families based on their additional domains, which correlate with distinct subclasses of chromodomains and their varied functions nih.govnih.gov. While many are found in the nucleus, particularly in heterochromatin, they can also be present in euchromatin, demonstrating their involvement in both gene silencing and activation nih.gov.
Overview of Polycomb Repressive Complex 1 (PRC1) and its Subunits
The Polycomb Repressive Complex 1 (PRC1) is a multiprotein complex that plays a critical role in mediating gene expression during development. It is a key component of the Polycomb repressive system, which is essential for normal gene regulation and development. PRC1 maintains gene silencing by compacting chromatin into a repressive conformation and by catalyzing the monoubiquitination of histone H2A at lysine 119 (H2AK119ub1).
The core of PRC1 complexes typically consists of a RING1 protein (RING1A or RING1B) and one of six Polycomb group RING finger (PCGF) proteins (PCGF1–6), which heterodimerize through their N-terminal RING domains. Canonical PRC1 (cPRC1) complexes, which assemble around PCGF2 or PCGF4, also include a chromobox protein (CBX2, 4, 6, 7, or 8) and a Polyhomeotic (PHC) protein. The identity of the PCGF protein dictates the incorporation of other auxiliary subunits, leading to distinct variant PRC1 (vPRC1) complexes.
Role of Chromobox (CBX) Proteins in Chromatin Targeting and Gene Silencing
Chromobox (CBX) proteins are integral subunits of PRC1 complexes, with five main homologs found in mammals: CBX2, CBX4, CBX6, CBX7, and CBX8. These proteins are crucial for the function of canonical PRC1, primarily by mediating its targeting to specific chromatin regions. Their N-terminal chromodomain (ChD) recognizes and binds to trimethylated lysine 27 of histone H3 (H3K27me3), a key epigenetic mark associated with repressed chromatin. By anchoring PRC1 to these methylated histones, CBX proteins help to maintain the silenced state of genes involved in processes such as differentiation, proliferation, and senescence.
Individual CBX paralogs, despite high sequence and structural similarity in their chromodomains, exhibit unique and non-overlapping functions in development and disease. This functional diversity arises from differences outside their chromodomains.
Significance of CBX8 as a Research Target in Epigenetics and Disease
CBX8 has gained significant attention as a research target due to its involvement in various biological processes and its emerging role in disease. It is required for the repression of numerous lineage-specific genes during hematopoietic stem cell differentiation and may contribute to the activation of lineage-specific genes during embryonic stem cell differentiation.
Crucially, CBX8 has been identified as a potential oncogenic target in multiple malignancies, including lymphoma, hepatocellular carcinoma, breast cancer, and leukemia with MLL translocations. Its overexpression in primary breast tumors correlates with poor patient outcomes. Research indicates that CBX8 drives tumor growth and is required for MLL-AF9 leukemogenesis in mice. In breast cancer cells, CBX8 maintains a stem cell-like gene expression pattern and promotes the Notch signaling pathway, contributing to uncontrolled cell growth. Knockdown or inhibition of the CBX8 chromodomain significantly reduces cell viability and HOX gene expression in MLL-AF9 leukemia cell lines, highlighting the importance of its chromodomain for its function in these cancers. CBX8 has also been shown to interact with chromatin PTEN and play a role in regulating mitotic progression.
Emergence of SW2_110A as a Chemical Probe in CBX8 Chromodomain Research
The high similarity in sequence and structure among CBX chromodomains poses a significant challenge in developing selective inhibitors. To overcome this, this compound was developed as a selective, cell-permeable inhibitor of the CBX8 chromodomain (ChD). Its development involved a sophisticated on-DNA medicinal chemistry approach utilizing focused DNA-encoded libraries (DELs). This method allowed for the identification of modifications to a parental ligand that conferred both selectivity and potency for the CBX8 ChD.
This compound serves as a valuable chemical probe to define the CBX8 ChD as a therapeutic target in MLL-AF9 leukemia and to explore its mechanistic roles in transcription and oncogenesis.
Detailed Research Findings for this compound
This compound exhibits specific binding and functional effects, demonstrating its utility as a chemical probe.
Binding Affinity and Selectivity: this compound binds to the CBX8 chromodomain with a dissociation constant (Kd) of 800 nM. Critically, it demonstrates selectivity over other CBX paralogs. While it shows minimal 5-fold selectivity over all other CBX paralogs in vitro, more detailed studies reveal its specific selectivity profile.
| CBX Paralogs | Selectivity over CBX8 (Fold) | Kd (nM) for CBX8 | Reference |
|---|---|---|---|
| CBX2 | ~5-fold | 800 | |
| CBX4 | Complete selectivity | 800 | |
| CBX6 | Complete selectivity | 800 | |
| CBX7 | ~20-fold | 800 |
Cellular Activity: this compound is a cell-permeable inhibitor. It specifically inhibits the association of CBX8 with chromatin in cells. This disruption of CBX8's chromatin binding is a key aspect of its mechanism of action.
Anti-proliferative Effects in Leukemia: this compound has been shown to inhibit the proliferation of THP1 leukemia cells, which are driven by the MLL-AF9 translocation. The half-maximal inhibitory concentration (IC50) for growth inhibition of THP1 cells after 12-day treatment was determined to be 26 µM.
| Cell Line | Oncogenic Driver | Effect of this compound | IC50 (µM) | Reference |
|---|---|---|---|---|
| THP1 | MLL-AF9 translocation | Inhibits proliferation | 26 | |
| K562 | Non-MLL-AF9 leukemia | No effect on proliferation | N/A |
Gene Expression Modulation: Treatment of THP1 cells with this compound results in a significant decrease in the expression of MLL-AF9 target genes, including HOXA9. This finding validates the previously established role for CBX8 in MLL-AF9 transcriptional activation and underscores that the chromodomain is necessary for this function. In contrast, this compound did not affect HOXA9 gene expression in the non-MLL-AF9 leukemic cell line K562, consistent with their distinct oncogenic drivers.
The success of this compound as a selective and cell-permeable probe provides a proof-of-principle demonstration of how DNA-encoded libraries can be iteratively used for optimizing both ligand potency and selectivity in the development of chemical probes for the broader CBX family.
属性
分子式 |
C42H60N6O7 |
|---|---|
分子量 |
760.977 |
IUPAC 名称 |
N-((1S,4S,7S,10S)-4-((S)-sec-Butyl)-1-cyclopentyl-7-(4-(diethylamino)butyl)-10-(hydroxymethyl)-2,5,8,11-tetraoxo-3,6,9,12-tetraazapentadec-14-yn-1-yl)-4-phenoxybenzamide |
InChI |
InChI=1S/C42H60N6O7/c1-6-26-43-39(51)35(28-49)45-40(52)34(21-15-16-27-48(8-3)9-4)44-41(53)36(29(5)7-2)46-42(54)37(30-17-13-14-18-30)47-38(50)31-22-24-33(25-23-31)55-32-19-11-10-12-20-32/h1,10-12,19-20,22-25,29-30,34-37,49H,7-9,13-18,21,26-28H2,2-5H3,(H,43,51)(H,44,53)(H,45,52)(H,46,54)(H,47,50)/t29-,34-,35-,36-,37-/m0/s1 |
InChI 键 |
HEDLPSLAOJYDMT-FETRQNOVSA-N |
SMILES |
O=C(N[C@@H](C1CCCC1)C(N[C@@H]([C@@H](C)CC)C(N[C@@H](CCCCN(CC)CC)C(N[C@@H](CO)C(NCC#C)=O)=O)=O)=O)C2=CC=C(OC3=CC=CC=C3)C=C2 |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
SW2_110A |
产品来源 |
United States |
Discovery and Synthetic Strategies of Sw2 110a
Methodological Advances in Chemical Compound Discovery
The discovery of SW2_110A leveraged cutting-edge techniques that enhance the efficiency and scope of chemical compound identification.
DNA-Encoded Libraries (DELs) played a pivotal role in the identification of this compound. DEL technology is a powerful platform for discovering small molecules, enabling the synthesis and screening of vast collections of compounds on an unprecedented scale. researchgate.netnih.govwikipedia.org This approach blends elements of both genetically encoded and synthetic combinatorial libraries, offering significant throughput advantages over traditional high-throughput screening. nih.gov In the context of this compound, small, focused DELs were selected against multiple homologous chromodomains (ChDs) to identify modifications to a parental ligand that could confer both selectivity and potency for the CBX8 ChD. purdue.edunih.govnih.govresearchgate.net The iterative use of DELs proved instrumental for optimizing both ligand potency and selectivity. purdue.edunih.govnih.govacs.orgresearchgate.netresearchgate.net
The development of this compound was specifically enabled by an on-DNA medicinal chemistry approach. purdue.edunih.govnih.govacs.orgresearchgate.netresearchgate.netrsc.org This strategy involves performing chemical modifications directly on compounds while they are still conjugated to DNA, allowing for the rapid exploration of chemical space and optimization of lead compounds. purdue.edunih.govnih.govrsc.org This methodological advance facilitated the identification of structural changes that could enhance the desired selectivity and potency for CBX8. purdue.edunih.govnih.govrsc.org
Design Principles for Selective Chromodomain Inhibitors
Chromobox (CBX) proteins, including CBX2, CBX4, CBX6, CBX7, and CBX8, are integral components of the Polycomb repressive complex 1 (PRC1). purdue.edunih.govnih.govacs.orgresearchgate.net These proteins recognize trimethylated lysine (B10760008) 27 of histone H3 (H3K27me3) through their N-terminal chromodomains (ChDs), mediating gene expression regulation. purdue.edunih.govnih.govacs.orgresearchgate.net While individual CBX paralogs are implicated as drug targets in various cancers, their high sequence and structural similarities present a significant challenge in developing selective inhibitors. purdue.edunih.govnih.govgoogle.comacs.orgresearchgate.net The design of this compound specifically aimed to overcome this obstacle by achieving selectivity for CBX8 ChD despite the conserved nature of these binding pockets. purdue.edumedchemexpress.comnih.govtargetmol.comnih.govacs.orgresearchgate.netresearchgate.netnih.govresearchgate.net
Optimization Strategies Employed in the Development of this compound
The optimization of this compound involved a strategic selection process focused on enhancing both affinity and specificity. Through iterative applications of DELs, researchers identified modifications to a parental ligand that conferred both selectivity and potency for the CBX8 ChD. purdue.edunih.govnih.govacs.orgresearchgate.netresearchgate.net
A key decision during optimization was the selection of this compound over other promising candidates, such as SW2_104A. Although SW2_104A exhibited a tighter binding affinity for CBX8 (Kd of 2.9 nM), this compound was chosen due to its significantly more favorable selectivity profile. acs.org this compound demonstrated complete selectivity for CBX8 over CBX4 and CBX6, and maintained a 20-fold selectivity over CBX7 and a 5-fold selectivity over CBX2. acs.orgresearchgate.net Furthermore, this compound possessed one less amino acid, which was anticipated to improve its physicochemical properties as a chemical probe. acs.org
The binding affinity and selectivity data for this compound are summarized in the table below:
Table 1: Binding Affinity and Selectivity of this compound for CBX Chromodomains
| Target Protein | Binding Affinity (Kd) | Selectivity vs. CBX8 |
| CBX8 ChD | 800 nM purdue.edumedchemexpress.comnih.govtargetmol.comnih.govacs.orgresearchgate.netresearchgate.netnih.govresearchgate.netglpbio.cn | N/A |
| Other CBX Paralogs | Minimal 5-fold less selective in vitro purdue.edumedchemexpress.comnih.govtargetmol.comnih.govacs.orgresearchgate.netresearchgate.netnih.govresearchgate.netglpbio.cn | |
| CBX4 ChD | No binding acs.orgresearchgate.net | Complete selectivity |
| CBX6 ChD | No binding acs.orgresearchgate.net | Complete selectivity |
| CBX7 ChD | >20-fold less selective acs.orgresearchgate.net | 20-fold selectivity |
| CBX2 ChD | >5-fold less selective acs.orgresearchgate.net | 5-fold selectivity |
This compound has demonstrated significant biological activity. It specifically inhibits the association of CBX8 with chromatin in cells. purdue.edumedchemexpress.comnih.govnih.govacs.orgresearchgate.netresearchgate.netresearchgate.net Moreover, it inhibits the proliferation of THP1 leukemia cells driven by the MLL-AF9 translocation. purdue.edumedchemexpress.comnih.govnih.govgoogle.comacs.orgresearchgate.netresearchgate.netnih.govresearchgate.net Treatment with this compound in THP1 cells leads to a significant decrease in the expression of MLL-AF9 target genes, including HOXA9. purdue.edumedchemexpress.comnih.govnih.govacs.orgresearchgate.netresearchgate.netnih.gov
Synthetic Biology and Chemical Synthesis Methodologies
The broader field of synthetic biology and advancements in chemical synthesis methodologies are intrinsically linked to the discovery platforms like DELs. Synthetic biology provides a framework for designing and engineering biological systems for various applications, including chemical production. chalmers.senih.gov While the direct de novo synthesis of this compound via synthetic biology pathways is not explicitly detailed, the underlying principles of DNA synthesis and the creation of diverse chemical libraries are foundational. genscript.com DELs themselves represent a fusion of molecular biology (DNA encoding) and combinatorial chemistry (small molecule synthesis). nih.govwikipedia.org Methodologies such as Trinucleotide Mutagenesis (TRIM) in chemical synthesis offer precise control over the amino acid composition of DNA libraries, which is relevant to the construction of DELs used in compound discovery. isogenica.com The ability to synthesize and manipulate DNA sequences is fundamental to creating the encoded libraries that enable the identification and optimization of compounds like this compound. genscript.com
Molecular Target Identification and Mechanism of Action of Sw2 110a
High-Resolution Analysis of SW2_110A Binding to CBX8 Chromodomain
The interaction between this compound and the CBX8 chromodomain has been characterized using biophysical techniques, confirming direct and specific engagement. Nuclear Magnetic Resonance (NMR) spectroscopy studies using ¹⁵N-labeled CBX8 ChD demonstrated that the addition of this compound resulted in significant chemical shift perturbations and the disappearance of resonances. acs.org These spectral changes are indicative of a direct binding event between the small molecule and the protein's chromodomain. acs.org
This compound binds to the CBX8 chromodomain with a dissociation constant (Kd) of 800 nM. nih.govacs.orgmedchemexpress.com This demonstrates a potent interaction with its intended target. A critical feature of this compound is its selectivity for CBX8 over other members of the CBX family of proteins (paralogs), which share high sequence and structural similarity, making selective inhibition a significant challenge. nih.gov
The compound exhibits a minimal 5-fold selectivity for the CBX8 chromodomain over all other CBX paralogs tested in vitro. nih.govacs.orgmedchemexpress.com Further characterization of a fluorescently-tagged version of the compound, this compound-FL, revealed a more detailed selectivity profile. It was found to be completely selective for CBX8 over CBX4 and CBX6, while showing a 20-fold selectivity over CBX7 and a 5-fold selectivity over CBX2. acs.orgnih.gov
| CBX Paralog | Selectivity of this compound-FL relative to CBX8 |
|---|---|
| CBX2 | 5-fold |
| CBX4 | Completely Selective (No binding observed) |
| CBX6 | Completely Selective (No binding observed) |
| CBX7 | 20-fold |
The development of this compound involved a focused, on-DNA medicinal chemistry approach to optimize a parental ligand for both potency and selectivity towards CBX8. nih.govnih.gov This was necessary because the high degree of similarity among the chromodomains of the five canonical PRC1 CBX paralogs (CBX2, CBX4, CBX6, CBX7, and CBX8) often leads to non-selective inhibitors. nih.gov
Comparative studies confirm that this compound achieves a notable level of selectivity. While it maintains a 5-fold preference for CBX8 over CBX2 and a 20-fold preference over CBX7, its most significant selectivity is against CBX4 and CBX6, for which no binding was observed. acs.orgnih.gov This selectivity profile distinguishes it from other compounds and allows for more precise interrogation of CBX8-specific functions. acs.org
Elucidation of this compound's Molecular Mechanism of Action
The mechanism of action of this compound stems from its ability to occupy the chromodomain of CBX8, thereby preventing the protein from carrying out its natural function of recognizing and binding to a specific epigenetic mark on histones.
The primary function of the CBX8 chromodomain is to recognize and bind to histone H3 that is trimethylated on lysine (B10760008) 27 (H3K27me3). nih.gov This interaction is crucial for tethering the PRC1 complex to specific sites on the chromatin. By binding to the CBX8 chromodomain, this compound acts as a competitive inhibitor, preventing this recognition of the H3K27me3 mark. acs.org
Cellular studies have confirmed this mechanism. Treatment with this compound specifically inhibits the association of the CBX8 protein with chromatin in cells. nih.govacs.orgmedchemexpress.com Using sequential salt extraction, a technique to measure the strength of protein-chromatin binding, it was demonstrated that this compound effectively abrogates the binding of CBX8 to bulk chromatin, without affecting the chromatin association of other paralogs like CBX7. acs.org
CBX proteins, including CBX8, are integral reader subunits of the canonical Polycomb Repressive Complex 1 (PRC1). nih.govmdpi.com The PRC1 complex plays a vital role in gene silencing by catalyzing the monoubiquitylation of histone H2A at lysine 119 (H2AK119ub1) and compacting chromatin. nih.gov The recruitment of PRC1 to its target gene loci is mediated by the CBX subunit's binding to H3K27me3. nih.govnih.gov
By disrupting the CBX8-chromatin interaction, this compound effectively prevents the proper localization of CBX8-containing PRC1 complexes at their target sites. This impairment of PRC1 targeting disrupts the complex's ability to carry out its gene-repressive functions at these locations. nih.govacs.org Studies have shown that the inhibitor can bind to full-length CBX8 within PRC1 complexes, indicating that it directly affects the function of the assembled complex. nih.gov
Interrogation of Epigenetic Pathways Modulated by this compound
The targeted disruption of CBX8 function by this compound has been used to investigate the specific epigenetic pathways in which this protein plays a critical role. One of the most well-defined roles for CBX8 is in the context of MLL-rearranged leukemia. nih.govacs.org
In leukemia cells driven by the MLL-AF9 translocation, CBX8 is required for the transcriptional activation of key target genes, such as HOXA9. nih.govacs.orgmedchemexpress.com Treatment of these cells with this compound leads to a significant decrease in the expression of these MLL-AF9 target genes. nih.govacs.orgmedchemexpress.com This finding validates the critical role of the CBX8 chromodomain in the epigenetic mechanism that drives this form of leukemia and establishes the chromodomain itself as a druggable target for this disease. acs.orgnih.gov By inhibiting CBX8, this compound modulates the aberrant transcriptional program that is essential for the proliferation of these cancer cells. acs.org
Cellular and Preclinical Research Applications of Sw2 110a
In Vitro Cellular Activity in Relevant Biological Models
SW2_110A demonstrates notable activity in various in vitro cellular models, particularly in the context of specific leukemia cell lines and epigenetic modulation.
Inhibition of Cellular Proliferation in Specific Cell Lines (e.g., THP1 Leukemia Cells)
This compound functions as a selective, cell-permeable inhibitor of the CBX8 chromodomain wikipedia.orgbioregistry.ionih.govnih.gov. A key application of this compound is its ability to inhibit the proliferation of THP1 leukemia cells, which are characterized by the MLL-AF9 translocation wikipedia.orgbioregistry.ionih.govnih.gov. Research indicates that this compound effectively reduces the growth rate of these cells. For instance, treatment of THP1 cells with 100 µM this compound led to a significant decrease in proliferation, with approximately 80% inhibition observed after 12 days of treatment, starting from the third day. The half-maximal inhibitory concentration (IC₅₀) for this compound in inhibiting THP1 cell proliferation has been quantified at 26 µM wikipedia.orgnih.gov. Notably, this compound did not inhibit proliferation in the K562 control cell line, highlighting its specificity. This selective inhibition underscores the critical role of the CBX8 chromodomain in the proliferation of MLL-AF9 leukemia cells.
Table 1: Inhibition of THP1 Leukemia Cell Proliferation by this compound
| Parameter | Value | Reference |
| IC₅₀ (THP1 cell proliferation) | 26 µM | wikipedia.orgnih.gov |
| Proliferation Inhibition (100 µM, 12 days) | ~80% | |
| Selectivity | No inhibition in K562 cells |
Gene Expression Modulation via Epigenetic Mechanisms
Beyond its impact on cellular proliferation, this compound plays a crucial role in modulating gene expression through its interaction with epigenetic machinery. The compound specifically inhibits the association of CBX8 with chromatin within cells wikipedia.orgbioregistry.ionih.govnih.gov. This action is critical because CBX8 is a component of the Polycomb repressive complex 1 (PRC1), which is essential for mediating gene expression during development by targeting trimethylated lysine (B10760008) 27 of histone H3 (H3K27me3) via its chromodomain bioregistry.ionih.gov.
In THP1 cells, treatment with this compound results in a significant reduction in the expression of MLL-AF9 target genes, including HOXA9 wikipedia.orgbioregistry.ionih.gov. This finding validates the previously established role of CBX8 in MLL-AF9 transcriptional activation and confirms that the chromodomain of CBX8 is necessary for this function bioregistry.ionih.gov. Epigenetic mechanisms, such as histone modifications and DNA methylation, are fundamental regulators of gene expression, influencing chromatin structure and the accessibility of DNA to transcription factors. By disrupting CBX8's chromatin association, this compound provides a means to investigate these intricate regulatory processes.
Cellular Assays for Investigating Biological Effects
Cellular assays are indispensable tools for elucidating the biological effects and mechanisms of action of chemical compounds like this compound. These assays provide vital information regarding cellular processes, viability, and potential off-target effects.
For this compound, cellular proliferation assays have been instrumental in quantifying its inhibitory effects on THP1 cells, utilizing dose-dependent curves over a 12-day period. Furthermore, techniques such as quantitative Polymerase Chain Reaction (qPCR) based gene expression analysis are employed to measure changes in gene expression, confirming the downregulation of MLL-AF9 target genes like HOXA9 upon this compound treatment wikipedia.orgbioregistry.ionih.gov. Assays designed to investigate chromatin association are also crucial, as they directly demonstrate this compound's ability to inhibit CBX8's binding to chromatin wikipedia.orgbioregistry.ionih.govnih.gov. These in vitro cellular models allow for a detailed understanding of the compound's specific biological impacts.
Utility of this compound as a Chemical Probe for Epigenetic Research
This compound's unique properties make it a valuable chemical probe for advancing epigenetic research, particularly in understanding the roles of CBX8 and broader chromatin dynamics.
Dissecting the Functional Roles of CBX8 in Cellular Processes
This compound was developed through a sophisticated DNA-encoded library (DEL) approach, yielding a selective and cell-permeable inhibitor of the CBX8 ChD bioregistry.ionih.gov. This compound exhibits a dissociation constant (Kd) of 800 nM for CBX8 ChD wikipedia.orgbioregistry.ionih.govnih.gov. A critical feature of this compound is its selectivity, demonstrating at least a 5-fold preference for CBX8 ChD over other CBX paralogs in vitro wikipedia.orgbioregistry.ionih.gov. More specifically, it shows no binding to CBX4 and CBX6, approximately 20-fold selectivity over CBX7, and 5-fold selectivity over CBX2.
This high degree of selectivity renders this compound an indispensable chemical probe for dissecting the specific functional roles of CBX8 in various cellular processes bioregistry.ionih.gov. CBX8 is known to be involved in both gene repression, through its association with RING1B, and gene activation, via interactions with activators such as AF9/ENL. Studies using this compound have corroborated that the inhibition of the CBX8 chromodomain significantly reduces cell viability and the expression of HOX genes in MLL-AF9 leukemia cell lines. The successful development of this compound provides a promising foundation for the future development of even more highly selective and cell-permeable probes targeting the entire CBX family of proteins bioregistry.ionih.gov.
Table 2: Binding Affinity and Selectivity of this compound
| Target | Kd | Selectivity over other CBX paralogs (in vitro) | Reference |
| CBX8 ChD | 800 nM | ≥ 5-fold (no binding to CBX4/6, ~20-fold over CBX7, ~5-fold over CBX2) | wikipedia.orgbioregistry.ionih.govnih.gov |
Probing Chromatin Dynamics and Gene Regulation
Epigenetic reader proteins, including chromodomains like CBX8, are pivotal in interpreting histone post-translational modifications, which in turn influence chromatin organization and gene regulation. Chromatin dynamics, encompassing the structural organization and accessibility of DNA within the nucleus, are fundamental to regulating gene expression. Epigenetic modifications on histone proteins and DNA directly modulate chromatin structure, thereby affecting the accessibility of gene promoter regions to transcription factors.
This compound's mechanism of action, which involves disrupting the interaction between CBX8 and chromatin, provides a direct means to investigate how the functional chromodomain of CBX8 contributes to cellular processes, such as the proliferation observed in MLL-AF9 leukemia cells. Chemical probes like this compound are indispensable tools for researchers to explore the precise biological functions of these epigenetic proteins and to evaluate their potential as therapeutic targets in diseases where epigenetic mechanisms are dysregulated. By enabling targeted manipulation of CBX8 activity, this compound facilitates a deeper understanding of the intricate interplay between chromatin structure, epigenetic marks, and gene regulatory networks.
Preclinical Research Models Utilizing this compound (Excluding Human Clinical Data)
This compound has been extensively utilized in various preclinical research models to elucidate the biological functions of CBX8 and its implications in disease, particularly in the context of certain leukemias. The compound's utility stems from its ability to selectively modulate CBX8 activity, offering insights into its role in gene regulation and cellular proliferation. targetmol.comtargetmol.commedchemexpress.compurdue.eduresearchgate.netresearchgate.netgoogle.comnih.govacs.orgpurdue.edumdpi.comresearchgate.netoup.com
Application in in vitro and ex vivo Disease Models
In vitro and ex vivo studies have been instrumental in characterizing the inhibitory profile and cellular effects of this compound. The compound functions as a selective inhibitor of CBX8 chromodomain, exhibiting a dissociation constant (Kd) of 800 nM for CBX8 ChD. targetmol.comtargetmol.commedchemexpress.compurdue.eduresearchgate.netnih.govacs.orgmedchemexpress.com Notably, this compound demonstrates a minimal 5-fold selectivity for CBX8 ChD over other chromobox paralogs, including CBX2, CBX4, CBX6, and CBX7, in in vitro assays. targetmol.commedchemexpress.compurdue.edubioscience.co.ukresearchgate.netnih.govacs.orgmedchemexpress.com More specifically, it shows complete selectivity over CBX4 and CBX6, with 20-fold selectivity over CBX7 and 5-fold selectivity over CBX2. acs.org
A key application of this compound has been in models of leukemia. It has been shown to specifically inhibit the association of CBX8 with chromatin in cells. targetmol.commedchemexpress.compurdue.eduresearchgate.netresearchgate.netgoogle.comnih.govacs.orgoup.com This inhibition translates to functional consequences, as this compound effectively inhibits the proliferation of THP1 leukemia cells, which are characterized by the MLL-AF9 translocation. targetmol.commedchemexpress.compurdue.eduresearchgate.netresearchgate.netnih.govacs.orgpurdue.edumdpi.comresearchgate.netoup.com Furthermore, treatment with this compound in THP1 cells leads to a significant decrease in the expression of MLL-AF9 target genes, such as HOXA9. medchemexpress.compurdue.eduresearchgate.netresearchgate.netnih.govacs.org This validates the previously established role of CBX8 in MLL-AF9 transcriptional activation and underscores the necessity of the chromodomain for this function. purdue.eduresearchgate.netresearchgate.netnih.govacs.org
The dependency of the observed effects on CBX8 has been demonstrated through comparative studies. For instance, this compound treatment inhibits the proliferation of THP1 cells but not K562 cells, indicating a specific mechanism of action tied to CBX8 dependency. acs.org Affinity purification studies using biotinylated this compound have also shown robust enrichment of endogenous CBX8 from mouse embryonic fibroblast (MEF) and HEK293T lysates, further supporting its selective binding in a cellular context. acs.org
The following table summarizes key in vitro findings for this compound:
| Parameter | Value | Target/Context | Reference |
| Kd (CBX8 ChD) | 800 nM | CBX8 Chromodomain | targetmol.comtargetmol.commedchemexpress.compurdue.eduresearchgate.netnih.govacs.orgmedchemexpress.com |
| Selectivity (in vitro) | ≥5-fold over other CBX paralogs | CBX2, CBX4, CBX6, CBX7 | targetmol.commedchemexpress.compurdue.edubioscience.co.ukresearchgate.netnih.govacs.orgmedchemexpress.com |
| Cellular Effect 1 | Inhibits proliferation | THP1 leukemia cells (MLL-AF9 translocation) | targetmol.commedchemexpress.compurdue.eduresearchgate.netresearchgate.netnih.govacs.orgpurdue.edumdpi.comresearchgate.netoup.com |
| Cellular Effect 2 | Decreases gene expression | MLL-AF9 target genes (e.g., HOXA9) in THP1 cells | medchemexpress.compurdue.eduresearchgate.netresearchgate.netnih.govacs.org |
| Solubility (PBS) | 130 µM | Shake-flask equilibrium assay | acs.org |
Design and Implementation of Animal Models for Preclinical Investigation (excluding specific efficacy or safety data leading to clinical trials)
While specific efficacy or safety data leading to clinical trials are excluded from this discussion, the characteristics of this compound make it a suitable chemical probe for designing and implementing animal models in preclinical investigation. google.comnih.govpurdue.edu The compound's cell-permeable nature is a crucial property for in vivo applications, as it allows the compound to reach its target within a living organism. targetmol.comtargetmol.commedchemexpress.compurdue.edubioscience.co.ukresearchgate.netresearchgate.netgoogle.com
The development of this compound as a selective CBX8 inhibitor addresses a previous lack of chemical probes necessary to study the roles of CBX8 in transcription and oncogenesis, and to explore its potential as a therapeutic target. google.com Given that CBX8 has been identified as being required for leukemogenesis in MLL-AF9 mouse models of leukemia, this compound provides a valuable tool for investigating the in vivo consequences of CBX8 inhibition in such models. google.comacs.org
Researchers can design animal studies to explore the mechanistic aspects of CBX8 inhibition by this compound in relevant disease contexts. For instance, in mouse models of MLL-AF9 leukemia, this compound could be utilized to further understand the impact of CBX8 chromodomain inhibition on disease progression, gene expression patterns, and cellular differentiation in a living system. The ability of this compound to inhibit the proliferation of MLL-AF9-driven leukemia cells in vitro provides a strong rationale for its application in corresponding in vivo models to validate and expand upon these findings at a systemic level. targetmol.commedchemexpress.compurdue.eduresearchgate.netresearchgate.netnih.govacs.orgpurdue.edumdpi.comresearchgate.netoup.com
The general suitability of such inhibitors for animal experiments has been noted, although specific efficacy in particular animal models would require dedicated studies. targetmol.com The ongoing need for new therapies in various cancers, including leukemia, underscores the importance of developing and utilizing selective chemical probes like this compound in preclinical animal research to identify and validate potential therapeutic targets. google.com
Computational Modeling and Structural Biology of Sw2 110a
Molecular Docking and Dynamics Simulations of SW2_110A-CBX8 Interactions
Molecular dynamics (MD) simulations have been instrumental in elucidating the intricate interactions between this compound and the CBX8 chromodomain, as well as in rationalizing its selectivity profile. Specifically, MD simulations were conducted to gain insight into the ligand's selectivity for CBX8 over CBX6 med-life.cnresearchgate.net. For these simulations, the trimethyllysine version of this compound, referred to as SW2_101B, was utilized med-life.cnresearchgate.net.
A key finding from these simulations highlighted a critical residue difference in the binding pocket: a leucine (B10760876) residue in CBX8 versus an isoleucine residue in CBX6 at the -2 position med-life.cnresearchgate.net. This subtle structural variation at the bottom of the -2 binding pocket was investigated to understand its contribution to the observed selectivity med-life.cnresearchgate.net. Such computational analyses are crucial for visualizing the dynamic behavior of the ligand within the protein's binding site and identifying specific atomic interactions that dictate binding affinity and specificity.
Rationalizing Selectivity and Potency through Computational Approaches
Computational approaches have played a pivotal role in rationalizing the observed selectivity and potency of this compound for CBX8. This compound binds to CBX8 ChD with a dissociation constant (Kd) of 800 nM med-life.cnresearchgate.netnih.govbioregistry.ioglixxlabs.com. Its selectivity profile demonstrates a minimal 5-fold preference for CBX8 ChD over all other CBX paralogs in vitro med-life.cnresearchgate.netnih.govbioregistry.ionih.gov. More specifically, this compound exhibits complete selectivity for CBX8 over CBX4 and CBX6, while maintaining 20-fold selectivity over CBX7 and 5-fold selectivity over CBX2 med-life.cnresearchgate.netnih.gov. One report indicates a 6-fold selectivity over CBX2 bioregistry.io.
The use of molecular dynamics simulations, as mentioned in Section 6.1, directly contributes to rationalizing this selectivity by pinpointing key amino acid differences in the binding pockets of homologous proteins, such as the leucine/isoleucine difference between CBX8 and CBX6 med-life.cnresearchgate.net. Beyond specific interactions, advanced computational methods like Free-Energy Perturbation (FEP) are recognized for their rigor in estimating relative binding free energies and predicting selectivity profiles of small molecules. The iterative optimization of ligand potency and selectivity, as exemplified by the development of this compound, underscores the power of integrating computational insights with experimental data med-life.cnresearchgate.netbioregistry.ioglixxlabs.com.
Advanced Computational Chemistry Techniques in Ligand Design and Optimization
The discovery and optimization of this compound exemplify the application of advanced computational chemistry techniques, particularly DNA-encoded libraries (DELs), in ligand design. DELs represent a powerful high-throughput screening platform that enables the rapid identification of novel ligands against challenging protein targets med-life.cnresearchgate.netbioregistry.ioglixxlabs.com. The development of this compound was achieved through an on-DNA medicinal chemistry approach, leveraging focused DELs to identify modifications to a parental ligand that conferred both selectivity and potency for the CBX8 chromodomain med-life.cnresearchgate.netbioregistry.ioglixxlabs.com.
This iterative process, facilitated by DELs, allows for the systematic exploration of chemical space and the fine-tuning of molecular properties to achieve desired binding characteristics med-life.cnresearchgate.netbioregistry.ioglixxlabs.com. Computational tools, in general, have revolutionized various aspects of drug discovery, including the design of analogs with improved properties and the prediction of molecular behavior. The success of this compound serves as a proof-of-principle for how DELs can be iteratively employed for the optimization of both ligand potency and selectivity med-life.cnresearchgate.netbioregistry.ioglixxlabs.com.
Structural Insights from Co-crystal Structures of Related Ligand-CBX Complexes
While a specific co-crystal structure of this compound bound to CBX8 was not directly found in the search results, structural insights from related ligand-CBX complexes are crucial for understanding the binding modes of chromodomain inhibitors. The high structural similarity among CBX chromodomains presents a significant challenge in developing selective inhibitors, as the methyl-lysine binding pocket is highly conserved across various chromodomains and other reader proteins.
Previous research has utilized X-ray crystal structures of similar ligands, such as UNC3866 bound to CBX8, to identify key residues influencing selectivity bioregistry.io. For instance, a tyrosine residue (Y39) in CBX8, adjacent to the diethyllysine binding site, differs from a histidine in CBX2, contributing to the observed selectivity bioregistry.io. Additionally, crystal structures of other CBX complexes, such as the CBX7-MS37452 complex, have demonstrated how ligands bind within the aromatic cage of the chromodomain, antagonizing methyllysine substrates. The availability of structural data for CBX8 itself (e.g., PDB IDs 3I91, 5EQ0, 2N4Q) further supports the use of structure-based drug design principles, providing a foundation for molecular docking and dynamics simulations to predict and refine ligand-protein interactions.
Compound Information
Future Directions and Research Gaps
Development of Next-Generation Chemical Probes Based on SW2_110A Scaffold
This compound functions as a selective and cell-permeable inhibitor of the CBX8 chromodomain, binding with a dissociation constant (Kd) of 800 nM. While it exhibits approximately 5-fold selectivity for CBX8 over other CBX paralogs in vitro, the inherent structural similarities among CBX chromodomains pose a significant challenge in achieving higher selectivity nih.govnih.govwikipedia.orgbioregistry.io.
Future research will focus on developing next-generation chemical probes that overcome these limitations. This involves structural optimization of the this compound scaffold to enhance its potency, improve its selectivity for CBX8, and potentially fine-tune its pharmacokinetic properties and cell permeability. The initial success in developing this compound through DNA-encoded libraries (DELs) provides a strong foundation for iterative optimization using this approach nih.govnih.govbioregistry.io. A notable advancement in this area is the exploration of covalent inhibitors. For instance, a cyclic imine derivative (compound 77) of this compound was developed to selectively target a non-conserved tyrosine residue (Y39) in CBX8, thereby improving selectivity over CBX2. This strategy of leveraging specific amino acid differences within the binding pocket represents a promising avenue for designing highly specific next-generation probes.
Integration with Other Epigenetic Modulators for Combination Studies
Epigenetic dysregulation is a hallmark of numerous cancers, driving tumor evolution and contributing to phenotypic heterogeneity, proliferation, metastasis, and immune evasion. Given this compound's role as an epigenetic modulator targeting CBX8, a key component of the Polycomb repressive complex 1 (PRC1), its integration into combination studies with other epigenetic modulators presents a compelling future direction nih.gov.
Such combination therapies could leverage the synergistic effects of targeting multiple epigenetic pathways simultaneously, potentially overcoming resistance mechanisms and enhancing therapeutic efficacy. Other methyl-lysine reader inhibitors, such as MS37452A and UCN3866, or compounds targeting DNA methylases and histone modifiers, could be explored in conjunction with this compound. This approach is particularly relevant for various aggressive cancers, including leukemia, lymphoma, hepatocellular carcinoma, and breast cancer, where CBX proteins like CBX7 and CBX8 have been identified as potential therapeutic targets. Investigating these combinations could lead to more effective and durable therapeutic outcomes.
Advancements in Chemical Biology Tools for CBX Protein Research
This compound has already served as a valuable chemical probe for dissecting the biological functions of CBX8 nih.govnih.govwikipedia.org. The successful development of this compound establishes a "proof-of-principle" for the broader development of highly selective and cell-permeable probes across the entire CBX protein family nih.govbioregistry.io.
Future advancements in chemical biology tools based on the this compound scaffold could include the design of activity-based probes (ABPs) to monitor CBX8 activity in situ or the development of imaging agents to visualize CBX8 localization and dynamics within living cells. Furthermore, emerging technologies like Proteolysis-targeting Chimeras (PROTACs) offer an exciting avenue. By conjugating the this compound ligand to an E3 ligase recruiter, it might be possible to induce the targeted degradation of CBX8 or other CBX proteins, providing a powerful tool for studying protein function and potentially for therapeutic intervention nih.gov. The exploration of peptide display libraries incorporating unnatural amino acids could also yield novel selective peptide ligands or inhibitors for epigenetic reader proteins, complementing small molecule approaches nih.gov.
Unexplored Biological Contexts and Research Avenues for this compound
While this compound has been primarily investigated in the context of MLL-AF9 driven leukemia, the broader involvement of CBX proteins in diverse biological processes and diseases suggests numerous unexplored research avenues nih.govwikipedia.org. CBX proteins are critical epigenetic regulators implicated in various aggressive cancers beyond leukemia, including lymphoma, hepatocellular carcinoma, and breast cancer. They also play roles in modulating crucial signaling pathways, such as the canonical Wnt/β-catenin pathway.
Future research could investigate the therapeutic potential of this compound or its optimized derivatives in these other cancer types. Beyond oncology, the compound's activity could be explored in non-malignant diseases where epigenetic dysregulation or CBX protein function is implicated, such as neurodegenerative disorders or developmental abnormalities. Furthermore, a deeper understanding of this compound's impact on less-explored cellular processes, including cellular differentiation, metabolism, or immune responses, could reveal novel biological roles and therapeutic applications.
Methodological Innovations in Target Identification and Validation Relevant to this compound Research
The discovery and optimization of this compound benefited significantly from methodological innovations, particularly the use of DNA-encoded libraries (DELs) for identifying selective and potent ligands nih.govnih.govbioregistry.io. This iterative approach for optimizing ligand potency and selectivity can be further refined and applied.
Future methodological innovations relevant to this compound research will focus on robust target identification and validation. Advanced quantitative proteomics techniques, such as chemical proteomics or affinity purification-mass spectrometry, can be employed to definitively confirm on-target engagement and identify potential off-targets in vivo. CRISPR-based genetic screening approaches can be utilized to validate the functional importance of CBX8 or other CBX paralogs in observed cellular phenotypes following this compound treatment. Furthermore, phenotypic screening coupled with sophisticated target deconvolution strategies can aid in uncovering novel biological contexts or unanticipated targets of this compound. In silico docking studies and molecular dynamics simulations will continue to be crucial for rational drug design and for refining ligand affinities and selectivities. Activity-based protein profiling (ABPP) can also provide comprehensive insights into the compound's engagement with its target and potential off-targets across the proteome.
常见问题
Q. What is the molecular mechanism of SW2_110A as a CBX8 chromodomain inhibitor?
this compound selectively binds to the N-terminal chromodomain of CBX8 with a dissociation constant (Kd) of 800 nM, inhibiting its interaction with chromatin and suppressing MLL-AF9-driven leukemia cell proliferation . Methodologically, surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can validate binding affinity, while chromatin immunoprecipitation (ChIP) assays confirm reduced CBX8-chromatin association .
Q. What experimental models are validated for studying this compound's biological effects?
THP1 (acute monocytic leukemia) and K562 (chronic myeloid leukemia) cell lines are standard models. This compound reduces cell proliferation in a dose-dependent manner (e.g., 0.1–1 µM), as shown in growth curve assays (Figure B) and cell viability analyses (Figure D) . Researchers should include controls for off-target effects by comparing CBX8 knockdown (shCBX8) with CBX7 knockdown (shCBX7) to confirm specificity .
Q. How is this compound's selectivity for CBX8 over other CBX paralogs demonstrated?
Selectivity is assessed using competitive binding assays against CBX1–7 chromodomains. This compound exhibits ≥5-fold lower affinity for non-CBX8 paralogs, validated via fluorescence polarization or AlphaScreen assays . Cross-reactivity risks can be mitigated by combining structural modeling (e.g., CBX8 ChD homology) with functional assays in CBX-knockout cell lines .
Advanced Research Questions
Q. What methodologies resolve contradictions in this compound's gene regulatory effects across studies?
Discrepancies in gene expression profiles (e.g., HOXA9, MYB, RUNX3) may arise from cell-type-specific chromatin states or differential CBX8 complex composition. To address this:
- Perform RNA-seq and ATAC-seq to map chromatin accessibility and transcriptional changes .
- Use orthogonal assays (e.g., CRISPR-Cas9-mediated CBX8 deletion) to distinguish direct vs. indirect effects .
- Apply iterative data analysis, comparing results with public datasets (e.g., ENCODE) to contextualize findings .
Q. How can this compound concentrations be optimized in leukemia models to balance efficacy and cytotoxicity?
Dose-response curves (Figure D) suggest IC50 values vary by cell line. For THP1 cells, start with 0.5–1 µM and adjust using real-time proliferation metrics (e.g., IncuCyte imaging). Pair with viability assays (MTT/CCK-8) to identify subtoxic doses. Include a positive control (e.g., CBX8 knockdown) to validate on-target effects .
Q. What strategies enhance reproducibility in this compound studies, particularly in gene expression analysis?
- Standardize cell culture conditions (e.g., passage number, serum batches) to minimize variability .
- Use multiplex qPCR or NanoString for simultaneous quantification of HOXA9, MYB, and RUNX3 to reduce technical noise .
- Pre-register experimental protocols (e.g., on Open Science Framework) and share raw data in public repositories .
Q. How can this compound be integrated with other epigenetic inhibitors for combinatorial studies?
Co-treatment with BET inhibitors (e.g., JQ1) or EZH2 inhibitors (e.g., GSK126) may synergize with this compound. Design experiments using a factorial approach (e.g., 2x2 matrix) to test additive vs. synergistic effects. Monitor chromatin co-localization via ChIP-seq for CBX8 and BRD4/EZH2 .
Methodological Resources
- Data Validation : Cross-reference this compound’s gene expression data with DepMap or CCLE databases to identify context-dependent effects .
- Ethical Compliance : For in vivo studies, ensure protocols align with institutional guidelines (e.g., IACUC) and include detailed statistical plans (Section B1, ).
- Literature Synthesis : Use tools like Covidence or Rayyan for systematic reviews of CBX8-related studies, prioritizing primary sources over secondary summaries .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
